molecular formula C10H13N3O2S B12078006 5-Cyano-N,N-diethylpyridine-3-sulfonamide

5-Cyano-N,N-diethylpyridine-3-sulfonamide

Cat. No.: B12078006
M. Wt: 239.30 g/mol
InChI Key: MNKQCNVRDNUOFE-UHFFFAOYSA-N
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Description

5-Cyano-N,N-diethylpyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It features a cyano group (-CN) at the 5-position, a diethylamino group (-N(C2H5)2) at the nitrogen atom, and a sulfonamide group (-SO2NH2) at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-N,N-diethylpyridine-3-sulfonamide can be achieved through several methods. One common approach involves the reaction of 5-cyanopyridine-3-sulfonyl chloride with diethylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 5-cyanopyridine-3-sulfonyl chloride and diethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, in an organic solvent like dichloromethane or acetonitrile.

    Procedure: The 5-cyanopyridine-3-sulfonyl chloride is added to a solution of diethylamine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-N,N-diethylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

5-Cyano-N,N-diethylpyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.

    Biological Studies: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industrial Applications: It may serve as an intermediate in the production of agrochemicals or dyes.

Mechanism of Action

The mechanism of action of 5-Cyano-N,N-diethylpyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyano group and sulfonamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyano-N-methylpyridine-3-sulfonamide
  • 5-Cyano-N,N-dimethylpyridine-3-sulfonamide
  • 5-Cyano-N-ethylpyridine-3-sulfonamide

Uniqueness

5-Cyano-N,N-diethylpyridine-3-sulfonamide is unique due to the presence of the diethylamino group, which can influence its solubility, reactivity, and binding properties compared to other similar compounds. The specific arrangement of functional groups in this compound may result in distinct biological activities and chemical behaviors.

Properties

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

5-cyano-N,N-diethylpyridine-3-sulfonamide

InChI

InChI=1S/C10H13N3O2S/c1-3-13(4-2)16(14,15)10-5-9(6-11)7-12-8-10/h5,7-8H,3-4H2,1-2H3

InChI Key

MNKQCNVRDNUOFE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CN=CC(=C1)C#N

Origin of Product

United States

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